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Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation of organic molecules. This application note provides a detailed guide to

the characterization of four butene isomers: 1-butene, cis-2-butene, trans-2-butene, and

isobutylene, using both ¹H and ¹³C NMR spectroscopy. We present key spectral parameters,

including chemical shifts and coupling constants, and provide a comprehensive protocol for

sample preparation and data acquisition, particularly tailored for these volatile organic

compounds.

Introduction
Butene (C₄H₈) exists as four distinct isomers, each with unique physical and chemical

properties. The differentiation of these isomers is crucial in various chemical processes,

including polymerization and fuel production. NMR spectroscopy offers a non-destructive and

highly informative method to distinguish between these structural and geometric isomers by

analyzing the chemical environment of their constituent protons and carbon atoms.

The four butene isomers are:

1-Butene: An alpha-olefin with a terminal double bond.

cis-2-Butene and trans-2-Butene: Geometric isomers (diastereomers) with an internal double

bond.
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Isobutylene (2-methylpropene): A branched alkene.

This document outlines the characteristic ¹H and ¹³C NMR spectral features that allow for the

unambiguous identification of each isomer.

Data Presentation
The quantitative ¹H and ¹³C NMR data for the butene isomers are summarized in the tables

below. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS), and coupling constants (J) are given in Hertz (Hz).

¹H NMR Spectral Data of Butene Isomers

Isomer Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

1-Butene H_a (CH₃) ~1.0 Triplet ~7.5

H_b (CH₂) ~2.1 Quartet of triplets
J_bc ≈ 7.5, J_bd

≈ 6.5

H_c (=CH₂) ~5.0 (cis to alkyl)
Doublet of

triplets

J_cd ≈ 10.2,

J_ac ≈ 0

~5.1 (trans to

alkyl)

Doublet of

triplets

J_cd ≈ 17.1,

J_ad ≈ 0

H_d (=CH) ~5.8 Multiplet -

cis-2-Butene H_a (CH₃) ~1.6 Doublet ~6.5

H_b (=CH) ~5.4 Quartet ~6.5

trans-2-Butene H_a (CH₃) ~1.6 Doublet ~6.0

H_b (=CH) ~5.5 Quartet ~6.0

Isobutylene H_a (CH₃) ~1.7 Singlet -

H_b (=CH₂) ~4.6 Singlet -

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
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¹³C NMR Spectral Data of Butene Isomers
Isomer Carbon Chemical Shift (δ, ppm)

1-Butene C1 (=CH₂) ~114.1

C2 (=CH) ~140.2

C3 (CH₂) ~31.5

C4 (CH₃) ~13.6

cis-2-Butene C1/C4 (CH₃) ~11.4

C2/C3 (=CH) ~124.3

trans-2-Butene C1/C4 (CH₃) ~16.9

C2/C3 (=CH) ~125.8

Isobutylene C1/C3 (CH₃) ~22.5

C2 (=C) ~142.9

C4 (=CH₂) ~112.9

Distinguishing Features of Butene Isomers
The structural and stereochemical differences between the butene isomers give rise to distinct

NMR spectra:

1-Butene is readily identified by its complex ¹H NMR spectrum, which shows four distinct

proton environments. The terminal vinyl protons exhibit characteristic cis and trans coupling

constants to the adjacent vinyl proton.

cis-2-Butene and trans-2-Butene both show two signals in their ¹H and ¹³C NMR spectra due

to molecular symmetry. They can be distinguished by their coupling constants and subtle

differences in chemical shifts. The vicinal coupling constant (³J_HH) between the vinyl

protons is a key differentiator; it is typically smaller for the cis isomer (6-12 Hz) compared to

the trans isomer (12-18 Hz)[1][2][3]. In the case of 2-butene, the coupling is between the

methyl and vinyl protons.
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Isobutylene is easily identified by its simple ¹H NMR spectrum, which displays two singlets,

corresponding to the six equivalent methyl protons and the two equivalent vinyl protons[4].

Its ¹³C NMR spectrum shows three distinct signals.

Experimental Protocols
Sample Preparation for Volatile Butene Isomers
Due to the low boiling points of butene isomers, careful sample preparation is required to

obtain high-quality NMR spectra. The following protocol is recommended for preparing samples

of these volatile compounds[5][6].

Materials:

NMR tube with a J. Young valve or other sealable cap

Deuterated solvent (e.g., chloroform-d, benzene-d₆)

Gas-tight syringe

Cold bath (e.g., dry ice/acetone or liquid nitrogen)

Butene isomer gas or liquefied gas

Procedure:

Add approximately 0.5-0.7 mL of the deuterated solvent to the NMR tube.

Attach the J. Young valve to the NMR tube and ensure a tight seal.

Freeze the solvent by carefully immersing the bottom of the NMR tube in the cold bath.

Evacuate the headspace of the NMR tube using a vacuum line connected to the J. Young

valve.

Close the valve to maintain the vacuum.

Allow the solvent to thaw. Repeat the freeze-pump-thaw cycle at least three times to remove

dissolved oxygen, which can broaden NMR signals.
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After the final thaw, cool the NMR tube in the cold bath to reduce the vapor pressure of the

solvent.

Using a gas-tight syringe, carefully introduce a small amount of the butene isomer gas into

the headspace above the frozen solvent. Alternatively, if the butene is in liquid form, a small

drop can be added to the frozen solvent.

Seal the NMR tube with the J. Young valve.

Allow the tube to slowly warm to room temperature, ensuring the butene gas dissolves in the

solvent. The tube should be gently agitated to ensure a homogeneous solution.

The sample is now ready for NMR analysis.

NMR Data Acquisition
Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 (can be adjusted based on sample concentration).

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).
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Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or higher (due to the low natural abundance of ¹³C).

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Analyze the multiplicities and coupling constants to aid in structural assignment.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b051816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Butene Isomers (C4H8)

NMR Spectroscopy Key Parameters

1-Butene

¹H NMR

¹³C NMR

cis-2-Butene

trans-2-Butene

Isobutylene

Chemical Shift (δ)

Coupling Constant (J)

Multiplicity

Integration

Click to download full resolution via product page

Caption: Workflow for butene isomer characterization by NMR spectroscopy.
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Caption: Relationships between the different butene isomers.

Conclusion
NMR spectroscopy is an indispensable tool for the differentiation and characterization of

butene isomers. By carefully analyzing the chemical shifts, coupling constants, and signal

multiplicities in both ¹H and ¹³C NMR spectra, one can unambiguously identify 1-butene, cis-2-

butene, trans-2-butene, and isobutylene. The detailed protocols provided in this application

note will enable researchers, scientists, and drug development professionals to confidently

perform these analyses on volatile samples.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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